Fmoc-1,6-diaminohexane hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDQIWLYPJOUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384732 | |
| Record name | Fmoc-1,6-diaminohexane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166410-37-3 | |
| Record name | Fmoc-1,6-diaminohexane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Solubility of Fmoc-1,6-diaminohexane Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-1,6-diaminohexane hydrochloride, a bifunctional linker commonly employed in peptide synthesis, bioconjugation, and drug development. While precise quantitative solubility data remains elusive in publicly available literature, this document synthesizes key qualitative information, experimental protocols, and factors influencing the dissolution of this reagent in N,N-Dimethylformamide (DMF) and other organic solvents.
Core Concepts: Understanding Solubility in Fmoc Chemistry
The solubility of Fmoc-protected amino acids and linkers is a critical parameter in solid-phase peptide synthesis (SPPS) and related applications.[1] Inadequate solubility can lead to significant challenges, including poor reaction kinetics, incomplete couplings, and the generation of deletion sequences, all of which compromise the purity and yield of the final product.[1] DMF is a polar aprotic solvent widely favored in Fmoc-based synthesis due to its excellent solvating properties for most Fmoc-protected amino acids and its ability to effectively swell commonly used polystyrene-based resins.[1][2][3]
However, the hydrochloride salt form of an amine, such as in this compound, introduces polarity that can limit solubility in organic solvents like DMF. The protonated amine group is more salt-like and less readily solvated by the organic medium.
Solubility Profile of this compound
| Solvent | Qualitative Solubility | Influencing Factors & Remarks |
| N,N-Dimethylformamide (DMF) | Limited (as hydrochloride salt); Improved with base | The hydrochloride salt form may exhibit limited solubility. The addition of a non-nucleophilic base, such as Diisopropylethylamine (DIEA), is often required to neutralize the salt, forming the more soluble free base.[5] DMF is the most common solvent for reactions involving this reagent.[5] |
| N-Methyl-2-pyrrolidone (NMP) | Likely similar to DMF | NMP is another polar aprotic solvent often used as a substitute for DMF and is expected to have similar solvating properties for the free base form.[2] However, some Fmoc-amino acids show greater decomposition in NMP over time compared to DMF.[2] A related compound, N-Fmoc-ethylenediamine HCl, was reported to precipitate from NMP even after the addition of a base, indicating potential challenges.[6] |
| Dichloromethane (DCM) | Likely Poor | DCM is a less polar solvent and is generally not a good solvent for Fmoc-protected amino acids.[4] It is unlikely to effectively dissolve the hydrochloride salt or the free base of this linker. The related N-Fmoc-ethylenediamine HCl also showed poor solubility in DCM.[6] |
| Other Solvents | Generally not recommended without empirical testing | Solvents like acetonitrile (ACN) and tetrahydrofuran (THF) have been used in specific SPPS applications, but their suitability for dissolving this compound is not documented.[2] |
Experimental Protocol: Dissolution for Solid-Phase Synthesis
The following is a detailed methodology for the dissolution and coupling of this compound to a solid support, based on established laboratory procedures.[5] This protocol highlights the crucial step of in-situ neutralization of the hydrochloride salt.
Objective: To dissolve this compound in DMF for subsequent coupling to a 2-Chlorotrityl chloride resin.
Materials:
-
This compound
-
2-Chlorotrityl chloride resin
-
Anhydrous (dry) N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Methanol (for quenching)
-
Reaction vessel suitable for solid-phase synthesis
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the 2-Chlorotrityl chloride resin in anhydrous DMF for at least 1 hour in the reaction vessel.
-
Reagent Preparation: In a separate vial, weigh the desired amount of this compound.
-
Dissolution/Neutralization:
-
Add anhydrous DMF to the vial containing the this compound.
-
Add 3 equivalents of DIEA relative to the molar amount of the Fmoc-linker. The base neutralizes the hydrochloride, forming the free amine which is more soluble in DMF.
-
Agitate the mixture until the solid is fully dissolved. A clear solution should be obtained.
-
-
Coupling to Resin:
-
Drain the DMF from the swollen resin.
-
Add the prepared solution of Fmoc-1,6-diaminohexane and DIEA in DMF to the resin.
-
Shake the reaction mixture for 1-2 hours at room temperature.
-
-
Quenching: After the coupling period, add a small amount of methanol to the reaction vessel and shake for 15-30 minutes to cap any unreacted 2-Chlorotrityl chloride sites on the resin.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF and subsequently with DCM to remove excess reagents and byproducts.
Visualizing the Workflow
The following diagrams illustrate the key chemical transformation and the experimental workflow for the dissolution and coupling process.
Caption: Neutralization of this compound.
Caption: Experimental Workflow for Linker Coupling.
References
An In-depth Technical Guide to the Fmoc Protecting Group on Diaminohexane
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, drug development, and materials science. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group stands out for its versatility and mild deprotection conditions. This guide provides a comprehensive technical overview of the application of the Fmoc protecting group to 1,6-diaminohexane, a common bifunctional linker. We will delve into the synthesis of mono- and di-Fmoc protected diaminohexane, analyze reaction conditions, detail purification protocols, and explore the kinetics of deprotection.
Introduction to the Fmoc Protection of Diaminohexane
1,6-Diaminohexane serves as a flexible aliphatic spacer in a variety of applications, including the synthesis of modified peptides, the development of antibody-drug conjugates (ADCs), and the construction of functionalized materials.[1] The presence of two primary amino groups necessitates a selective protection strategy to enable sequential modifications. The Fmoc group is an ideal choice for this purpose due to its stability under acidic conditions and its facile removal with a mild base, typically a secondary amine like piperidine.[2] This orthogonality allows for the selective deprotection of the Fmoc group while other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, remain intact.[3]
The primary challenge in the protection of symmetrical diamines like 1,6-diaminohexane lies in achieving high yields of the mono-protected product while minimizing the formation of the di-protected byproduct.[3] This guide will explore methodologies to optimize the selective mono-Fmoc protection.
Synthesis of Fmoc-Protected Diaminohexane
The synthesis of mono-Fmoc-1,6-diaminohexane typically involves the reaction of 1,6-diaminohexane with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).
Reaction Scheme
The general reaction for the Fmoc protection of 1,6-diaminohexane is depicted below. The reaction can yield both the desired mono-Fmoc-1,6-diaminohexane and the di-Fmoc-1,6-diaminohexane byproduct.
Caption: General reaction scheme for the Fmoc protection of 1,6-diaminohexane.
Quantitative Data on Synthesis
Achieving high selectivity for the mono-protected product is crucial. The choice of Fmoc reagent, reaction solvent, temperature, and stoichiometry of reactants all play a significant role. While specific comparative data for 1,6-diaminohexane is sparse in the literature, general principles for selective mono-acylation of diamines can be applied. A common strategy to enhance mono-protection is to use a large excess of the diamine. Another approach involves the in-situ protonation of one amino group to reduce its nucleophilicity.[3]
| Fmoc Reagent | Base | Solvent | Temperature (°C) | Diaminohexane:Fmoc Reagent Ratio | Typical Yield of Mono-Fmoc Product (%) | Reference |
| Fmoc-OSu | NaHCO₃ | Dioxane/Water | Room Temp. | >5:1 | High (not specified) | [4] |
| Fmoc-Cl | NaHCO₃ | Dioxane/Water | 0 - Room Temp. | >5:1 | 45-91 (for various diamines) | [3] |
| Fmoc-OSu | DIPEA | DCM | Room Temp. | 1:3 (Fmoc-OSu:DIPEA) | High (not specified) | [5] |
Note: The yields are general for diamines and may vary for 1,6-diaminohexane. A significant excess of diaminohexane is generally employed to favor mono-protection, with the unreacted diamine being removed during workup.
Experimental Protocols
Synthesis of mono-Fmoc-1,6-diaminohexane
This protocol is a general procedure and may require optimization.
Materials:
-
1,6-Diaminohexane
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve a large excess (e.g., 10 equivalents) of 1,6-diaminohexane in a mixture of dioxane and water (1:1).
-
To this solution, add a solution of Fmoc-OSu (1 equivalent) in dioxane dropwise at room temperature with vigorous stirring.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography or recrystallization.
Purification of mono-Fmoc-1,6-diaminohexane
A. Flash Chromatography:
Flash chromatography is a rapid and effective method for purifying the mono-Fmoc protected diamine from the di-Fmoc byproduct and any remaining starting materials.[2]
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is typically effective. The polarity of the eluent should be adjusted based on TLC analysis.
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Load the solution onto a silica gel column equilibrated with the initial mobile phase (e.g., pure dichloromethane).
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure mono-Fmoc product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
-
B. Recrystallization:
Recrystallization can be an effective method for purifying the mono-Fmoc product, particularly if the crude product is relatively pure.
-
Solvent System: A suitable solvent system might include a polar solvent in which the compound is soluble at elevated temperatures and less soluble at room temperature or below, and a non-polar solvent to induce precipitation. Common systems for Fmoc-protected amino compounds include ethanol/water or toluene.[6]
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Deprotection of Fmoc-1,6-diaminohexane
The removal of the Fmoc group is typically achieved by treatment with a secondary amine in a polar aprotic solvent.
Deprotection Mechanism
The deprotection proceeds via a β-elimination mechanism. The base removes the acidic proton at the C9 position of the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine. The secondary amine also acts as a scavenger for the dibenzofulvene.
Caption: Mechanism of Fmoc deprotection using a secondary amine base.
Quantitative Data on Deprotection
The rate of Fmoc deprotection is dependent on the base used and the solvent. Piperidine is the most common reagent, but other bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine can also be employed.
| Deprotection Reagent | Concentration | Solvent | Half-life (t₁₂) | Notes |
| Piperidine | 20% (v/v) | DMF | ~7 seconds | Standard and highly effective. |
| DBU | 2% (v/v) | DMF | ~4 seconds | Faster than piperidine, but non-nucleophilic, requiring a scavenger for dibenzofulvene. |
| Piperazine | 5% (w/v) | DMF | ~50 seconds | Slower than piperidine, but can be advantageous in preventing side reactions like aspartimide formation. |
| Piperazine + DBU | 5% + 2% | DMF | ~4 seconds | A rapid and safer alternative to piperidine. |
Data adapted from studies on model Fmoc-amino acids and may vary for Fmoc-1,6-diaminohexane.
Experimental Protocol for Fmoc Deprotection
Materials:
-
Fmoc-1,6-diaminohexane
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Dissolve the Fmoc-protected diaminohexane in DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To the residue, add diethyl ether to precipitate the product.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to obtain the free diamine.
Applications in Drug Development and Research
Mono-Fmoc-protected 1,6-diaminohexane is a valuable building block in several areas of drug development and research:
-
Linkerology in ADCs: It can be used as a component of the linker that connects a cytotoxic drug to an antibody. The free amino group can be functionalized with a payload, while the Fmoc-protected amine can be deprotected for conjugation to the antibody.
-
Peptide Modification: The free amino group of mono-Fmoc-1,6-diaminohexane can be acylated with a peptide, and the subsequent deprotection of the Fmoc group allows for further modification or conjugation.[7]
-
Solid-Phase Synthesis: It can be attached to a solid support to introduce a flexible spacer with a free amino group for the synthesis of peptides or other molecules.[7]
-
Bioconjugation: It serves as a linker for attaching biomolecules, such as proteins or nucleic acids, to other molecules or surfaces.[1]
Conclusion
The Fmoc protecting group offers an efficient and versatile strategy for the selective protection of 1,6-diaminohexane. By carefully controlling reaction conditions, high yields of the desired mono-protected product can be achieved. The mild deprotection conditions make the Fmoc group compatible with a wide range of functional groups, rendering it an invaluable tool for researchers and professionals in drug development and chemical biology. This guide has provided a detailed overview of the synthesis, purification, and deprotection of Fmoc-protected diaminohexane, along with quantitative data and experimental protocols to aid in its practical application.
References
- 1. selekt.biotage.com [selekt.biotage.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent | MDPI [mdpi.com]
- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. peptideweb.com [peptideweb.com]
Storage and handling conditions for Fmoc-1,6-diaminohexane hydrochloride
An In-depth Technical Guide to the Storage and Handling of Fmoc-1,6-diaminohexane hydrochloride
For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical reagents are paramount to ensure experimental integrity, safety, and the longevity of the compound. This guide provides a comprehensive overview of the recommended conditions for this compound, a key reagent in peptide synthesis and bioconjugation.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] It is a diaminohexane derivative monoprotected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. This characteristic is fundamental to its application in solid-phase peptide synthesis.
Molecular Formula: C₂₁H₂₆N₂O₂ · HCl[1][2] Molecular Weight: 374.9 g/mol [1][2] Appearance: White crystalline powder[1] Purity: Typically ≥98% (TLC) or ≥99% (HPLC)[1][3]
Storage Conditions
To maintain the stability and purity of this compound, it is crucial to adhere to the recommended storage conditions. Improper storage can lead to degradation of the compound, affecting its reactivity and the reproducibility of experimental results.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[3] or ≤ -4°C[1] | To minimize thermal degradation and maintain the stability of the Fmoc protecting group. Lower temperatures are generally preferred for long-term storage. |
| Atmosphere | Store under an inert gas.[4] Keep container tightly closed.[4][5][6] | The compound may be sensitive to air and moisture. An inert atmosphere (e.g., argon or nitrogen) and a tightly sealed container prevent oxidation and hydrolysis. |
| Light Exposure | Store in a dark place. | While specific data on photosensitivity is limited, it is good laboratory practice to protect light-sensitive functional groups like Fmoc from degradation. |
| Moisture | Store in a dry, well-ventilated place.[4][5][6] The compound is described as hygroscopic.[4][6] | To prevent hydrolysis of the hydrochloride salt and the Fmoc group. A desiccator can be used for additional protection against moisture. |
| Container | Original, tightly sealed container. | To prevent contamination and exposure to atmospheric conditions. |
Handling Procedures and Safety Precautions
Due to its chemical nature, this compound requires careful handling to ensure the safety of laboratory personnel and to prevent contamination of the reagent.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Body Protection: A laboratory coat and, if handling large quantities, additional protective clothing.[4]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[4][5] If ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.
General Handling Guidelines
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory area.
-
Use only in a chemical fume hood.
Experimental Workflow: Storage and Handling
The following diagram illustrates the recommended workflow for the storage and handling of this compound.
References
Commercial Suppliers of High-Purity Fmoc-1,6-diaminohexane Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available high-purity Fmoc-1,6-diaminohexane hydrochloride, a critical building block in peptide synthesis and drug development. This guide details commercial suppliers, purity specifications, and key experimental protocols for synthesis and quality control, enabling researchers to make informed decisions and streamline their research and development processes.
Introduction
This compound is a bifunctional linker widely utilized in solid-phase peptide synthesis (SPPS) and the development of complex drug conjugates. The fluorenylmethyloxycarbonyl (Fmoc) protecting group offers base-lability, allowing for selective deprotection under mild conditions, a crucial feature for the synthesis of sensitive and complex biomolecules. The terminal primary amine, revealed after deprotection of a complementary protecting group or used directly, provides a reactive site for conjugation to other molecules, such as peptides, proteins, or small molecule drugs. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents commonly used in synthesis.
This guide serves as a practical resource for scientists and professionals in the pharmaceutical and biotechnology industries, providing essential technical information for the procurement and application of high-purity this compound.
Commercial Supplier Data
The following table summarizes the offerings for this compound from various commercial suppliers. Purity levels, analytical methods, and CAS numbers are provided to facilitate direct comparison.
| Supplier | Product Name | Purity | Analytical Method | CAS Number |
| Chem-Impex | This compound | ≥ 99% | HPLC | 166410-37-3 |
| Santa Cruz Biotechnology | This compound | ≥ 99% | Not Specified | 166410-37-3 |
| Sigma-Aldrich (Novabiochem®) | mono-Fmoc 1,6-diaminohexane hydrochloride | ≥ 98% | TLC | 945923-91-1 |
| Advanced ChemTech | Fmoc-1,6-diaminohexane·HCl | Not Specified | Not Specified | 166410-37-3 / 945923-91-1 |
| Merck | MONO-FMOC 1,6-DIAMINOHEXANE HYDROCHLORIDE | Not Specified | Not Specified | Not Specified |
| TargetMol | This compound | Not Specified | Not Specified | Not Specified |
Note on CAS Numbers: It is important to note the presence of two primary CAS numbers associated with this compound. CAS 166410-37-3 typically refers to the free base (N-(9-Fluorenylmethoxycarbonyl)-1,6-diaminohexane), while CAS 945923-91-1 is more specific to the hydrochloride salt . Researchers should verify the specific form with the supplier.
Experimental Protocols
Synthesis of N-Fmoc-1,6-diaminohexane Hydrochloride
The following is a representative procedure for the synthesis of mono-Fmoc protected 1,6-diaminohexane, adapted from established methods for the selective protection of diamines. This protocol is intended as a guide and may require optimization based on laboratory conditions and available reagents.
Materials:
-
1,6-Diaminohexane
-
9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Hydrochloric acid (HCl) solution (e.g., 2 M in diethyl ether or 1 M aqueous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 1,6-diaminohexane (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0-1.2 equivalents) to the solution and stir at room temperature.
-
Fmoc Protection: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (0.95-1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C (ice bath). The slow addition is crucial to favor mono-protection.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to observe the consumption of the starting diamine and the formation of the mono-Fmoc protected product.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess diamine and base), saturated NaHCO₃ solution (to neutralize), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-Fmoc protected diamine.
-
Salt Formation: Dissolve the purified N-Fmoc-1,6-diaminohexane in a minimal amount of a suitable solvent (e.g., DCM or diethyl ether). Add a stoichiometric amount of HCl solution (e.g., 2 M in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.
Quality Control Methodologies
To ensure the high purity required for sensitive applications like peptide synthesis and drug development, rigorous quality control is essential. The following are standard analytical methods for assessing the purity of this compound.
1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm and 301 nm (characteristic absorbance wavelengths for the Fmoc group).
-
Injection Volume: 10 µL.
-
Expected Result: A major peak corresponding to the product with a purity of ≥98% or ≥99% as specified by the supplier.
2. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 v/v). The polarity can be adjusted to achieve optimal separation.
-
Visualization:
-
UV light (254 nm) to visualize the Fmoc-containing spot.
-
Ninhydrin stain followed by heating to visualize any primary or secondary amines (unreacted diamine or the product itself).
-
-
Expected Result: A single major spot with an Rf value distinct from the starting materials.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the chemical structure of the compound. The spectra should be consistent with the expected structure of this compound, showing characteristic peaks for the Fmoc group protons and the hexamethylene chain protons.
4. Mass Spectrometry (MS)
-
Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the protonated molecule [M+H]⁺.
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Quality Control Workflow
Caption: Quality control workflow for this compound.
Methodological & Application
Application Notes and Protocols for Fmoc-1,6-diaminohexane in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-1,6-diaminohexane hydrochloride is a bifunctional linker utilized in Solid-Phase Peptide Synthesis (SPPS) to introduce a flexible six-carbon spacer within a peptide sequence or to modify the C-terminus of a peptide.[1] One of its primary applications is to serve as a spacer arm, separating a peptide sequence from a carrier molecule, a fluorescent probe, or another peptide, which can be crucial for maintaining the biological activity of the peptide. This document provides a detailed guide for the application of Fmoc-1,6-diaminohexane in standard Fmoc-based SPPS protocols.
The use of a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on one of the amino groups allows for its selective deprotection under mild basic conditions, a hallmark of Fmoc SPPS.[2][3] The other primary amino group is protonated as a hydrochloride salt, which is typically neutralized in situ during the coupling reaction. This orthogonal protection scheme enables the stepwise assembly of a peptide chain onto the free amine of the diaminohexane linker after it has been coupled to a solid support.
Core Principles
The incorporation of Fmoc-1,6-diaminohexane into a peptide sequence via SPPS follows the standard cycle of Fmoc deprotection, amino acid coupling, and washing. The key distinction lies in the initial steps of coupling the diaminohexane linker to the resin and the subsequent coupling of the first amino acid to the linker.
Key steps in utilizing Fmoc-1,6-diaminohexane:
-
Resin Selection and Preparation: A carboxyl-functionalized resin, such as Wang or Merrifield resin, is typically used for the initial attachment of the linker.
-
Coupling of Fmoc-1,6-diaminohexane to the Resin: The free amino group of Fmoc-1,6-diaminohexane is coupled to the carboxylic acid groups on the resin.
-
Fmoc Deprotection of the Linker: The Fmoc group on the resin-bound diaminohexane is removed to expose a primary amine.
-
Peptide Chain Elongation: Standard Fmoc-protected amino acids are sequentially coupled to the free amine of the linker.
-
Cleavage and Deprotection: The final peptide, now containing the 1,6-diaminohexane spacer, is cleaved from the resin, and side-chain protecting groups are removed.
Experimental Protocols
Materials and Reagents
-
This compound
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Wang resin, 100-200 mesh)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether, anhydrous
Protocol 1: Coupling of Fmoc-1,6-diaminohexane to Wang Resin
This protocol describes the attachment of the Fmoc-1,6-diaminohexane linker to a carboxyl-functionalized resin.
-
Resin Swelling:
-
Place the desired amount of Wang resin (e.g., 1 g, with a substitution of 0.5 mmol/g) in a reaction vessel.
-
Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.
-
-
Activation of Resin Carboxyl Groups:
-
Drain the DMF from the swollen resin.
-
Wash the resin with DMF (3 x 10 mL).
-
In a separate vial, dissolve DIC (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.
-
Add the activation mixture to the resin and agitate for 30 minutes.
-
-
Coupling of Fmoc-1,6-diaminohexane:
-
In another vial, dissolve this compound (3 equivalents) and DIPEA (3.5 equivalents) in DMF.
-
Add this solution to the activated resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
-
Capping of Unreacted Sites (Optional but Recommended):
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (1:1:8 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Drying:
-
Dry the resin under vacuum for several hours. The loading of the linker can be determined by Fmoc quantification.
-
Protocol 2: Standard SPPS Cycle for Peptide Elongation
This protocol outlines the steps for elongating the peptide chain on the diaminohexane-functionalized resin.
-
Fmoc Deprotection:
-
Swell the Fmoc-1,6-diaminohexane-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents), an activating agent (e.g., HBTU, 3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to initiate activation.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Cycle:
-
Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.
-
Protocol 3: Cleavage and Deprotection
This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.
-
Final Fmoc Deprotection:
-
Perform the Fmoc deprotection step as described in Protocol 2 to remove the Fmoc group from the N-terminal amino acid.
-
Wash the resin with DMF (5 times) and then with DCM (3 times).
-
Dry the resin under vacuum.
-
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Quantitative Data Summary
The following tables provide typical parameters for the use of Fmoc-1,6-diaminohexane in SPPS. Note that optimal conditions may vary depending on the specific peptide sequence and should be determined empirically.
| Parameter | Value | Notes |
| Resin Type | Wang or Merrifield | Carboxyl-functionalized resins are required for initial linker attachment. |
| Resin Loading | 0.3 - 0.8 mmol/g | A lower loading is often preferred for longer or more complex peptides. |
| Fmoc-1,6-diaminohexane Equivalents | 2-4 eq. | Relative to resin functionalization. |
| Coupling Reagent Equivalents (for linker) | 2-4 eq. (e.g., DIC/HOBt) | To ensure efficient coupling to the solid support. |
| Coupling Time for Linker | 2-4 hours | Reaction completion can be monitored by a Kaiser test on a resin sample after deprotection. |
Table 1: Typical Parameters for Coupling Fmoc-1,6-diaminohexane to Resin
| Parameter | Value | Notes |
| Fmoc Deprotection Reagent | 20% Piperidine in DMF | A two-step deprotection (e.g., 5 min + 15 min) is standard.[4] |
| Fmoc-Amino Acid Equivalents | 3-5 eq. | A higher excess can be used for difficult couplings. |
| Coupling Reagent Equivalents | 3-5 eq. (e.g., HBTU/HOBt) | Relative to the loading of the diaminohexane linker. |
| Base Equivalents (DIPEA) | 6-10 eq. | To neutralize the amino acid salt and facilitate coupling. |
| Coupling Time for Amino Acids | 1-2 hours | May be extended for sterically hindered amino acids. |
Table 2: Typical Parameters for Peptide Chain Elongation on the Linker
| Parameter | Composition | Reaction Time | Scavengers |
| Standard Cleavage Cocktail | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-3 hours | TIS is a common scavenger for trityl and t-butyl protecting groups. |
| Cleavage Cocktail for Arg(Pbf/Pmc) | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 2-4 hours | Phenol is used to scavenge cations generated from arginine side-chain deprotection. |
| Cleavage Cocktail for Cys(Trt) | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | 2-3 hours | EDT (ethanedithiol) is a scavenger for the trityl group from cysteine. |
Table 3: Common Cleavage Cocktails
Mandatory Visualizations
Caption: Workflow for SPPS using Fmoc-1,6-diaminohexane linker.
Caption: The iterative cycle of Fmoc-SPPS.
References
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates with a Hexanediamine Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. An ADC is composed of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a highly potent small molecule drug (payload), and a chemical linker that connects the antibody to the payload. The linker is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. This document provides detailed application notes and protocols for the synthesis of ADCs utilizing a hexanediamine-based linker, a non-cleavable aliphatic linker that offers stability in circulation.
The synthesis strategy outlined here involves a three-stage process:
-
Preparation of a Maleimide-Activated Payload: The cytotoxic drug is functionalized with a maleimide group via a linker containing a hexanediamine spacer.
-
Antibody Thiolation: The interchain disulfide bonds of the monoclonal antibody are partially reduced to generate free thiol groups.
-
Conjugation and Purification: The maleimide-activated payload is conjugated to the thiolated antibody, followed by purification and characterization of the resulting ADC.
Data Presentation
The following tables summarize representative quantitative data for ADCs synthesized with aliphatic non-cleavable linkers, which are expected to have similar properties to hexanediamine-based linkers.
Table 1: Representative ADC Synthesis and Characterization Data
| Parameter | Representative Value | Method of Analysis |
| Conjugation Efficiency | >95% | LC-MS |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | HIC-HPLC, UV/Vis Spectroscopy, LC-MS |
| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) |
| Residual Free Drug | <1% | Reversed-Phase HPLC (RP-HPLC) |
Table 2: Representative In Vitro Stability and Efficacy Data
| Parameter | Representative Value | Assay |
| Plasma Stability (7 days) | >90% ADC remaining | In vitro plasma incubation followed by ELISA or LC-MS |
| IC50 (Antigen-Positive Cell Line) | 0.1 - 10 nM | Cell-based cytotoxicity assay (e.g., MTT, XTT) |
| IC50 (Antigen-Negative Cell Line) | >1000 nM | Cell-based cytotoxicity assay (e.g., MTT, XTT) |
Experimental Protocols
Preparation of Maleimide-Hexanediamine-Payload Cassette
This protocol describes the synthesis of a maleimide-activated payload using a hexanediamine spacer. This example assumes the payload has a carboxylic acid group for activation.
Materials:
-
Payload with a carboxylic acid functional group
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Hexanediamine
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Diisopropylethylamine (DIPEA)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Protocol:
-
Activation of Payload:
-
Dissolve the payload (1 eq) in anhydrous DMF.
-
Add NHS (1.1 eq) and DCC (1.1 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. The filtrate containing the NHS-activated payload is used directly in the next step.
-
-
Coupling of Hexanediamine to Activated Payload:
-
In a separate flask, dissolve hexanediamine (10 eq, to favor mono-acylation) in anhydrous DMF.
-
Slowly add the solution of NHS-activated payload from step 1 to the hexanediamine solution at 0°C.
-
Add TEA (2 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the amine-functionalized payload.
-
-
Reaction with SMCC to Introduce Maleimide Group:
-
Dissolve the amine-functionalized payload (1 eq) in anhydrous DCM.
-
Add SMCC (1.2 eq) and DIPEA (3 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final maleimide-hexanediamine-payload cassette.
-
Antibody Thiolation (Partial Reduction)
This protocol describes the generation of free thiol groups on the antibody by partially reducing the interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2, containing 1 mM EDTA (degassed)
Protocol:
-
Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.
-
Add a molar excess of TCEP to the antibody solution. A typical starting point is a 2-5 fold molar excess of TCEP per disulfide bond to be reduced. The exact ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction at 37°C for 1-2 hours.
-
Immediately purify the reduced antibody using a pre-equilibrated desalting column with degassed PBS, pH 7.2, containing 1 mM EDTA to remove excess TCEP.
-
Determine the concentration of the thiolated antibody using a UV-Vis spectrophotometer at 280 nm.
Conjugation of Maleimide-Payload to Thiolated Antibody
This protocol describes the conjugation of the maleimide-activated payload to the reduced antibody.
Materials:
-
Thiolated antibody from Protocol 2
-
Maleimide-hexanediamine-payload cassette from Protocol 1
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 7.2, containing 1 mM EDTA (degassed)
Protocol:
-
Dissolve the maleimide-hexanediamine-payload cassette in a minimal amount of DMSO.
-
Add a 5-10 fold molar excess of the dissolved payload cassette to the thiolated antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
The reaction can be quenched by adding an excess of N-acetylcysteine.
Purification and Characterization of the ADC
This protocol describes the purification of the ADC from unreacted payload and other impurities, followed by characterization.
Materials:
-
Crude ADC solution from Protocol 3
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
-
Appropriate buffers for SEC and HIC
-
UV-Vis Spectrophotometer
-
LC-MS system
Protocol:
-
Purification:
-
Concentrate the crude ADC solution and buffer exchange into a suitable buffer for purification using a centrifugal filter unit.
-
Purify the ADC using an SEC column to remove unconjugated payload and aggregates.
-
Further purification and separation of ADC species with different DARs can be achieved using HIC.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
HIC-HPLC: Analyze the purified ADC on a HIC column. The different DAR species will elute as distinct peaks due to increasing hydrophobicity with higher drug loading. The average DAR can be calculated from the peak areas.
-
UV/Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
LC-MS: For a precise mass determination of the different ADC species, which allows for an accurate DAR calculation.
-
-
Purity and Aggregation Analysis:
-
Analyze the final ADC product by SEC to determine the percentage of monomer, aggregates, and fragments.
-
-
Residual Free Drug Analysis:
-
Use RP-HPLC to quantify the amount of unconjugated payload remaining in the final ADC preparation.
-
-
Mandatory Visualizations
Caption: Workflow for the synthesis of an ADC with a hexanediamine linker.
Caption: Workflow for in vitro stability and cytotoxicity testing of ADCs.
Application Notes and Protocols: Functionalization of Polymers using Fmoc-1,6-diaminohexane hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with primary amines is a critical step in the development of advanced materials for a wide range of biomedical applications, including drug delivery, tissue engineering, and bioconjugation. 1,6-Diaminohexane is a versatile linker that introduces a flexible six-carbon spacer with a terminal primary amine, suitable for the covalent attachment of therapeutic agents, targeting ligands, or other functional molecules. This document provides detailed protocols for the covalent attachment of a protected form of this linker, Fmoc-1,6-diaminohexane hydrochloride, to carboxylated polymers, followed by the deprotection of the amine group to yield a functionalized polymer ready for subsequent conjugation.
The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for controlled, stepwise synthesis, ensuring that the primary amine of the linker remains unreactive until its specific deprotection. This strategy is widely employed in solid-phase peptide synthesis and can be effectively adapted for polymer modification.
Core Applications
Functionalized polymers created using this compound are instrumental in various research and development areas:
-
Drug Delivery: The terminal primary amine serves as an attachment point for anticancer drugs, enabling targeted delivery to tumor tissues and reducing systemic toxicity.
-
Bioconjugation: Researchers can create bioconjugates by linking peptides, antibodies, or other biomolecules to the functionalized polymer, essential for developing targeted therapeutic and diagnostic agents.
-
Material Science: This method is used to create functionalized polymers for coatings and advanced materials with specific, tailored properties.
Experimental Protocols
This section details the step-by-step procedures for the functionalization of a carboxylated polymer with this compound, followed by the deprotection of the Fmoc group to expose the primary amine.
Part 1: Coupling of this compound to a Carboxylated Polymer
This protocol utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry to activate the carboxyl groups on the polymer backbone for reaction with the primary amine of the non-Fmoc protected end of the diaminohexane linker.
Materials:
-
Carboxylated polymer (e.g., poly(acrylic acid), carboxyl-terminated polyethylene glycol)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Washing Buffer: PBS with 0.05% Tween-20
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Lyophilizer
Procedure:
-
Polymer Preparation: Dissolve the carboxylated polymer in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Freshly prepare solutions of EDC and sulfo-NHS in Activation Buffer.
-
Add EDC and sulfo-NHS to the polymer solution. A typical starting molar ratio is a 2-5 fold molar excess of EDC and sulfo-NHS over the number of carboxyl groups on the polymer.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This step forms a more stable amine-reactive sulfo-NHS ester intermediate.
-
-
Coupling Reaction:
-
Dissolve this compound in the Coupling Buffer. A 10-20 fold molar excess relative to the polymer's carboxyl groups is recommended.
-
Add the Fmoc-1,6-diaminohexane solution to the activated polymer solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using 0.1 M NaOH if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted sulfo-NHS esters. Incubate for 30 minutes at room temperature.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off.
-
Dialyze against deionized water for 48-72 hours with frequent water changes to remove unreacted reagents and byproducts.
-
Freeze-dry the purified Fmoc-functionalized polymer to obtain a solid product.
-
Standard Operating Procedure for Fmoc Removal from Diaminohexane Linkers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized amine protecting group in solid-phase peptide synthesis (SPPS) and solution-phase organic synthesis.[1] Its popularity stems from its base-lability, allowing for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups commonly employed for amino acids.[1] Diaminohexane is a flexible aliphatic linker frequently used in the synthesis of bioconjugates, peptidomimetics, and other functionalized molecules. This document provides a detailed standard operating procedure (SOP) for the removal of the Fmoc protecting group from mono-Fmoc protected 1,6-diaminohexane in both solid-phase and solution-phase settings.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorene ring's β-carbon. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. The secondary amine in the deprotection solution then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, thus preventing side reactions with the newly deprotected amine.[2][3]
Data Presentation: Comparison of Deprotection Reagents and Conditions
The efficiency of Fmoc removal can be influenced by the choice of base, its concentration, the solvent, and the reaction time. The following table summarizes common deprotection conditions. While specific quantitative data for diaminohexane linkers is not extensively published, the data presented is based on standard Fmoc deprotection protocols in SPPS, which are generally applicable.[4][5]
| Deprotection Reagent | Concentration | Solvent | Typical Reaction Time | Remarks |
| Piperidine | 20% (v/v) | N,N-Dimethylformamide (DMF) | 5-20 minutes | The most common and effective reagent for Fmoc removal.[6][7] |
| Piperidine | 5-50% (v/v) | N,N-Dimethylformamide (DMF) | 3-30 minutes | Higher concentrations can lead to faster deprotection.[8] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% (v/v) | N,N-Dimethylformamide (DMF) | 2-10 minutes | A stronger, non-nucleophilic base that can be effective for sterically hindered or aggregated sequences. Often used in combination with a scavenger like piperidine.[3] |
| 4-Methylpiperidine (4-MP) | 20% (v/v) | N,N-Dimethylformamide (DMF) | 5-20 minutes | An alternative to piperidine with similar efficiency.[2][3] |
| Piperazine (PZ) | 10% (w/v) | 9:1 DMF/Ethanol | 10-20 minutes | A less toxic alternative to piperidine, though may be less efficient for some substrates.[2] |
Experimental Protocols
Protocol 1: Fmoc Deprotection of Diaminohexane Linker on a Solid Support (SPPS)
This protocol describes the removal of the Fmoc group from a diaminohexane linker that is attached to a solid support, such as a resin.
Materials:
-
Fmoc-diaminohexane-functionalized resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis reaction vessel with a frit
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the Fmoc-diaminohexane-functionalized resin in DMF for 30-60 minutes in the reaction vessel.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[6]
-
Agitation: Agitate the resin suspension at room temperature for 2-3 minutes.[6]
-
Drainage: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin.
-
Agitation: Agitate the resin suspension at room temperature for 10-15 minutes.[1]
-
Drainage: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1]
-
Final Wash: Wash the resin with DCM (3 times) to prepare for the next coupling step or cleavage from the resin.
-
Drying: Dry the resin under vacuum.
Monitoring Deprotection: The completeness of the Fmoc deprotection can be monitored qualitatively using the Kaiser test, which detects the presence of free primary amines. A positive result (blue/purple beads) indicates successful Fmoc removal.
Protocol 2: Fmoc Deprotection of Diaminohexane Linker in Solution Phase
This protocol is for the removal of the Fmoc group from mono-Fmoc protected 1,6-diaminohexane in a solution.
Materials:
-
Mono-Fmoc-1,6-diaminohexane
-
Deprotection solution: 20% (v/v) piperidine in Dichloromethane (DCM) or DMF
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the mono-Fmoc-1,6-diaminohexane in DCM or DMF in a round-bottom flask.
-
Addition of Deprotection Reagent: Add an excess of the 20% piperidine solution to the flask. A 5-10 fold molar excess of piperidine is typically sufficient.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 30-60 minutes.
-
Work-up: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess piperidine and solvent. b. Dissolve the residue in DCM. c. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2-3 times) to remove the dibenzofulvene-piperidine adduct. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. f. Filter the drying agent. g. Concentrate the filtrate under reduced pressure to obtain the deprotected diaminohexane.
-
Purification (if necessary): The resulting free diamine may be pure enough for subsequent steps. If further purification is required, it can be achieved by column chromatography on silica gel, though the high polarity of the product can make this challenging.[9] Alternatively, precipitation of the product from a suitable solvent system can be attempted.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Fmoc-1,6-diaminohexane in Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize side reactions when using Fmoc-1,6-diaminohexane in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary side reaction of concern when using Fmoc-1,6-diaminohexane in Solid-Phase Peptide Synthesis (SPPS), and how do I detect it?
The primary side reaction is diacylation . After the Fmoc group is removed from the resin-bound 1,6-diaminohexane, two primary amines are available. The intended reaction is the acylation of the terminal amine. However, the free amine of a second incoming activated amino acid can react with another resin-bound diamine, leading to cross-linking of peptide chains or oligomerization of the linker itself. This results in a significant decrease in the yield of the desired peptide and complicates purification.
Detection:
-
Mass Spectrometry (MS): Analyze the crude peptide after cleavage from the resin. Look for species with masses corresponding to the target peptide plus the mass of the diamine linker and another peptide chain or fragment.
-
High-Performance Liquid Chromatography (HPLC): Diacylated byproducts will have different retention times compared to the desired product. They often appear as broader, later-eluting peaks.
Q2: I suspect diacylation is occurring. How can I minimize this side reaction?
There are two main strategies to minimize diacylation: controlling the stoichiometry of the coupling reaction and using an orthogonal protection strategy.
-
Stoichiometric Control: By carefully controlling the equivalents of the incoming amino acid, you can favor mono-acylation. Using a concentration of the activated amino acid that is not in large excess reduces the probability of a second acylation event.
-
Orthogonal Protection: This is the most robust method. It involves protecting the second amine of the diaminohexane linker with a group that is stable to the Fmoc deprotection conditions (piperidine) and the final cleavage from the resin (e.g., TFA). This protecting group can be removed selectively at the desired stage of the synthesis.
Q3: What are suitable orthogonal protecting groups for the second amine of 1,6-diaminohexane?
Several protecting groups are orthogonal to the standard Fmoc/tBu strategy.[1][2][3] The choice depends on the desired deprotection conditions.
| Protecting Group | Deprotection Conditions | Stability |
| Boc (tert-butyloxycarbonyl) | Mild acid (e.g., TFA), compatible with final cleavage | Stable to piperidine |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% hydrazine in DMF | Stable to piperidine and TFA |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2% hydrazine in DMF (slower than Dde) | Stable to piperidine and TFA |
| Mmt (4-methoxytrityl) | 1-2% TFA in DCM | Stable to piperidine |
| Mtt (4-methyltrityl) | 1-2% TFA in DCM | Stable to piperidine |
Q4: My couplings to the deprotected 1,6-diaminohexane are inefficient, leading to low yield. What could be the cause?
Low coupling efficiency can be due to several factors:
-
Steric Hindrance: Although 1,6-diaminohexane is a flexible linker, the resin matrix can cause steric hindrance.
-
Peptide Aggregation: The growing peptide chain can aggregate, preventing access of reagents to the free amine of the linker.[4]
-
Incomplete Deprotection: If the Fmoc group is not completely removed, the subsequent coupling will be inefficient.
Troubleshooting Steps:
-
Optimize Coupling Reagents: Use a more potent coupling reagent like HATU or HCTU.[5]
-
Increase Reaction Time and/or Temperature: Longer coupling times or the use of microwave-assisted synthesis can improve efficiency.
-
Use Additives: Additives like HOBt or Oxyma can enhance coupling efficiency and reduce side reactions.[6]
-
Disrupt Aggregation: If aggregation is suspected, switch to a more polar solvent like NMP or add chaotropic salts.
Experimental Protocols
Protocol 1: Coupling of Fmoc-1,6-diaminohexane to Carboxyl-Terminated Resin
This protocol describes the initial loading of the diamine linker onto a resin with a free carboxylic acid (e.g., Merrifield resin).
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes.
-
Activation of Resin Carboxyl Groups: Activate the carboxyl groups on the resin using a suitable method, for example, by converting them to acid chlorides with thionyl chloride.
-
Coupling Reaction:
-
Dissolve Fmoc-1,6-diaminohexane hydrochloride (1.5 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq.) in DMF.
-
Add the solution to the activated resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Washing: Wash the resin sequentially with DMF, DCM, and methanol.
-
Capping (Optional but Recommended): To block any unreacted carboxyl groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF.
-
Drying: Dry the resin under vacuum.
Protocol 2: Mono-acylation of Resin-Bound 1,6-diaminohexane (Stoichiometric Control)
This protocol is for the coupling of the first amino acid to the deprotected diamine linker, aiming to minimize diacylation by controlling reagent amounts.
-
Fmoc Deprotection:
-
Swell the Fmoc-1,6-diaminohexane-resin in DMF.
-
Treat with 20% piperidine in DMF for 5 minutes, then drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve the Fmoc-amino acid (1.1 eq.), a coupling reagent (e.g., HBTU, 1.1 eq.), and HOBt (1.1 eq.) in DMF.
-
Add DIPEA (2.2 eq.) and allow to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with DMF, DCM, and methanol.
Quantitative Data Summary
The following table provides a conceptual overview of how the stoichiometry of the incoming amino acid can influence the ratio of mono-acylated to di-acylated product. Please note that these are representative values and the actual results will depend on the specific reaction conditions, resin, and amino acid used.
| Equivalents of Incoming Amino Acid | Expected Mono-acylation (%) | Expected Di-acylation (%) | Notes |
| 1.1 | > 95% | < 5% | Favors mono-acylation, but may require longer reaction times or a second coupling for completion. |
| 2.0 | ~ 80-90% | ~ 10-20% | Increased risk of diacylation. |
| 3.0 or more | < 70% | > 30% | High risk of significant diacylation. Not recommended for selective mono-acylation. |
Visualizations
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. biosynth.com [biosynth.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9090654B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
Technical Support Center: Strategies to Improve Yield in SPPS Using Diamine Linkers
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve peptide yields when utilizing diamine linkers.
Troubleshooting Guides
Low peptide yield is a common issue in SPPS that can arise from various factors. When using diamine linkers, specific challenges may occur. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low or No Peptide Yield After Synthesis
Q1: I am experiencing a significantly lower than expected peptide yield after cleavage when using a diamine linker. What are the common causes?
Low peptide yield when using diamine linkers can primarily be attributed to three main areas: incomplete peptide chain elongation, undesired side reactions involving the linker, and inefficient final cleavage. A systematic diagnostic approach is recommended to pinpoint the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low peptide yield with diamine linkers.
Step-by-Step Troubleshooting:
-
Verify Peptide Elongation:
-
Symptom: Minimal weight gain of the resin post-synthesis.
-
Action: Perform a test cleavage on a small amount of resin and analyze the supernatant by LC-MS. The presence of truncated sequences indicates incomplete coupling or premature chain termination.
-
Monitoring: Use the Kaiser test (for primary amines) or Chloranil test (for secondary amines) after each coupling step to ensure complete reaction. A positive result indicates free amines and incomplete coupling.
-
-
Investigate Linker-Specific Side Reactions:
-
Symptom: Multiple peaks on the crude LC-MS chromatogram, with masses corresponding to unexpected modifications.
-
Common Side Reaction with Diamine Linkers (e.g., Dbz): Over-acylation, where the second amine of the diamine linker is acylated, leading to branched peptides or chain termination.[1][2] This is particularly problematic with glycine-rich sequences.[1][2]
-
Action: Analyze the crude product by LC-MS to identify any byproducts with a mass corresponding to the addition of an extra amino acid or capping group on the linker.
-
-
Assess Final Cleavage Efficiency:
-
Symptom: The peptide is present on the resin (confirmed by test cleavage) but is not efficiently released during the final cleavage.
-
Action: Review your cleavage cocktail and conditions. Ensure the cocktail is appropriate for the specific diamine linker and the protecting groups used. Increase cleavage time or use a stronger acid cocktail if necessary.
-
Frequently Asked Questions (FAQs)
Q2: How can I prevent over-acylation on a 3,4-diaminobenzoic acid (Dbz) linker?
Over-acylation of the second amine on the Dbz linker is a significant cause of yield loss.[1][2] To prevent this, you can employ an orthogonal protecting group on one of the amines. The allyloxycarbonyl (Alloc) group is a suitable choice as it is stable during standard Fmoc-SPPS but can be selectively removed before the final modification of the linker.[1][2]
Workflow for Using a Protected Diamine Linker:
Caption: Workflow for SPPS using a protected diamine linker (Dbz-Alloc).
Q3: Can the use of a diamine linker help to avoid diketopiperazine (DKP) formation?
Yes, using a linker like 3,4-diaminobenzoic acid (Dbz) can prevent DKP formation. DKP formation is a common side reaction that leads to chain termination and significant yield loss, especially with C-terminal proline or glycine residues. Since the peptide is attached to the Dbz linker via a stable amide bond, the cyclization reaction leading to DKP is effectively suppressed.
Q4: Are there alternative diamine linkers to Dbz?
While Dbz is commonly used, especially for the synthesis of peptide thioesters, other diamine linkers can be employed depending on the desired C-terminal functionality. For instance, safety-catch linkers like the 4-sulfamylbutyryl linker can be used for the synthesis of peptide amides and thioesters. The choice of linker will depend on the overall synthetic strategy and the desired final product.
Data Presentation
The following table summarizes the impact of using an unprotected versus a protected (Alloc) Dbz linker on the purity of a glycine-rich peptide, highlighting the effectiveness of the protection strategy in preventing over-acylation.
Table 1: Impact of Alloc Protection on the Purity of a Glycine-Rich Peptide Synthesized on a Dbz Linker
| Peptide Sequence | Linker Strategy | Crude Purity (%) | Major Impurity |
| SGRGKGGKGLGKGG | Unprotected Dbz | ~50% | Branched peptide (over-acylation) |
| SGRGKGGKGLGKGG | Protected Dbz (Alloc) | >85% | Deletion sequences |
Data synthesized from findings reported in literature, where over-acylation of unprotected Dbz linkers with glycine-rich sequences was a significant issue that was resolved with Alloc protection.[1][2]
Experimental Protocols
Protocol 1: Coupling of Fmoc-Dbz(Alloc)-OH to Rink Amide Resin
This protocol describes the manual coupling of the protected diamine linker to the solid support.
Materials:
-
Rink Amide resin
-
Fmoc-Dbz(Alloc)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF twice (5 minutes and 15 minutes).
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Coupling Cocktail Preparation: In a separate vial, dissolve Fmoc-Dbz(Alloc)-OH (2 eq.), HBTU (1.95 eq.), and DIPEA (4 eq.) in DMF.
-
Coupling Reaction: Add the coupling cocktail to the deprotected resin and agitate at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Drying: Dry the resin under vacuum.
Protocol 2: Alloc Group Deprotection
This protocol outlines the removal of the Alloc protecting group from the Dbz linker on the resin.
Materials:
-
Peptide-resin with Alloc-protected Dbz linker
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
PhSiH₃ (Phenylsilane)
-
Anhydrous DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in anhydrous DCM for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.1 eq.) and PhSiH₃ (10 eq.) in anhydrous DCM.
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 30 minutes. Repeat this step two more times.
-
Washing: Wash the resin thoroughly with DCM (5 times) and DMF (5 times).
-
Confirmation: The deprotection can be confirmed by LC-MS analysis of a small test cleavage sample.
References
Technical Support Center: Kaiser Test for Monitoring Fmoc-1,6-diaminohexane Coupling
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the Kaiser test to monitor the coupling efficiency of Fmoc-1,6-diaminohexane in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and why is it used in Solid-Phase Peptide Synthesis (SPPS)?
The Kaiser test, also known as the ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2][3] In SPPS, it is a crucial qualitative or semi-quantitative method to monitor the completion of two critical steps: the deprotection of the Fmoc group (which should reveal a free primary amine) and the subsequent coupling of an amino acid (which should consume the free primary amine).[2] A successful coupling reaction results in the absence of free primary amines, indicated by a negative Kaiser test.
Q2: How does the Kaiser test work with Fmoc-1,6-diaminohexane?
Fmoc-1,6-diaminohexane is a bifunctional linker. After its initial coupling to the resin via one of its primary amino groups, the Fmoc protecting group on the other end is removed, exposing a new primary amine. The Kaiser test is used to confirm the presence of this free amine before proceeding with the coupling of the next molecule. After the subsequent coupling step, the Kaiser test should be negative, indicating that the free amine of the diaminohexane linker has successfully reacted.
Q3: What do the different colors in a Kaiser test indicate?
-
Intense Blue or Purple: A positive result, indicating the presence of free primary amines. This is expected after a successful Fmoc deprotection step.[1][3]
-
Yellow or Colorless: A negative result, indicating the absence or a negligible amount of free primary amines. This is the desired outcome after a successful coupling reaction.[4]
-
Brownish-Red: This color is typically observed with secondary amines, such as proline. The Kaiser test is generally considered unreliable for secondary amines.[3][5]
Q4: Can the Kaiser test be used for quantitative analysis?
Yes, the Kaiser test can be adapted for quantitative analysis by measuring the absorbance of the colored solution (Ruhemann's purple) using a spectrophotometer.[4][6][7] The amount of free amine on the resin is proportional to the absorbance, which can be correlated to a calibration curve generated with a known standard.[6]
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| False Positive Result (Blue color after a coupling reaction that should be complete) | 1. Incomplete washing: Residual deprotection reagents (e.g., piperidine) or unreacted amino acids with free primary amines can give a false positive. 2. Fmoc group instability: Prolonged heating or harsh conditions during the test can cause premature removal of the Fmoc group, exposing the primary amine.[5] 3. Resin degradation: Some resin types may be unstable under the test conditions, exposing amine-containing functionalities. 4. Presence of primary amines in reagents: Contaminated solvents or reagents. | 1. Ensure thorough washing of the resin with an appropriate solvent (e.g., DMF, DCM) before performing the test. 2. Adhere strictly to the recommended heating time and temperature in the protocol. For Fmoc-protected peptides, a shorter heating time (e.g., 5 minutes) is often recommended.[7] 3. Use high-quality, stable resins suitable for your synthesis conditions. 4. Use fresh, high-purity solvents and reagents. |
| False Negative Result (Yellow color after a deprotection step that should yield a free amine) | 1. Incomplete deprotection: The Fmoc group has not been completely removed. 2. Steric hindrance: The primary amine on the linker is sterically hindered and inaccessible to the ninhydrin reagent. 3. Presence of secondary amines: If a secondary amine is at the N-terminus, the test will not produce the characteristic blue color.[3] | 1. Repeat the deprotection step or increase the reaction time. Confirm the efficacy of your deprotection solution. 2. Consider using alternative monitoring tests or cleaving a small amount of the product from the resin for analysis by mass spectrometry. 3. For secondary amines, use an alternative test such as the isatin or chloranil test.[3] |
| Ambiguous or Weak Color Development | 1. Low loading capacity of the resin: A very low concentration of free amines may result in a faint color. 2. Aggregation of peptide chains: Aggregation can prevent the ninhydrin reagent from accessing the free amines. 3. Improperly prepared reagents: Degradation or incorrect preparation of the Kaiser test solutions. | 1. Use a larger sample of resin for the test. 2. Change the solvent to one that may disrupt aggregation (e.g., NMP, DMSO). 3. Prepare fresh Kaiser test reagents according to the protocol. |
Quantitative Data Summary
The following table provides representative data for the quantitative determination of a primary amine (hexylamine) using a ninhydrin-based assay, which can be adapted for quantifying the free amines on the resin. A calibration curve is typically generated by reacting known concentrations of a primary amine standard with the ninhydrin reagent and measuring the absorbance at the maximum wavelength (λmax), which is approximately 570-586 nm for the resulting colored product.[8]
| Concentration of Hexylamine (M) | Absorbance at 586 nm |
| 8.45 x 10⁻⁵ | ~0.2 |
| 1.69 x 10⁻⁴ | ~0.4 |
| 3.38 x 10⁻⁴ | ~0.8 |
| 5.07 x 10⁻⁴ | ~1.2 |
| 6.76 x 10⁻⁴ | ~1.6 |
| 8.45 x 10⁻⁴ | ~2.0 |
Data adapted from a study on the quantification of hexylamine solutions by Kaiser's assay.[8] The exact absorbance values will vary depending on the specific experimental conditions and instrument.
Experimental Protocols
Qualitative Kaiser Test Protocol
This protocol is for the visual inspection of the presence of free primary amines on the resin.
Reagents:
-
Solution A (Ninhydrin Solution): 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B (Phenol Solution): 80 g of phenol in 20 mL of ethanol.
-
Solution C (Pyridine/KCN Solution): 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Transfer a small sample of resin beads (approximately 1-5 mg) to a clean, dry test tube.
-
Wash the resin beads thoroughly with dichloromethane (DCM) and then with ethanol to remove any residual solvents or reagents.
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube in a heating block or water bath at 100-120°C for 5 minutes.[4] For Fmoc-amino acids, a shorter heating time of 5 minutes is recommended to prevent false positives.[7]
-
Observe the color of the beads and the solution.
-
Positive: Intense blue/purple color.
-
Negative: Yellow/colorless.
-
Quantitative Kaiser Test Protocol
This protocol allows for the spectrophotometric quantification of free primary amines.
Procedure:
-
Accurately weigh a sample of the resin (e.g., 5-10 mg) into a test tube.
-
Add a defined volume of the Kaiser test reagent mixture (prepared as for the qualitative test) to the test tube.
-
Heat the mixture at 100°C for 5-10 minutes to allow for color development.
-
After heating, add a suitable solvent (e.g., a mixture of ethanol and water) to dilute the sample to a known volume and to elute the colored product from the resin.
-
Centrifuge the sample to pellet the resin beads.
-
Carefully transfer the supernatant to a cuvette.
-
Measure the absorbance of the solution at the λmax of Ruhemann's purple (approximately 570 nm) using a spectrophotometer.[6]
-
Calculate the amount of free amine by comparing the absorbance to a pre-established calibration curve prepared with a known primary amine standard.
Visualizations
Caption: Experimental workflow for coupling Fmoc-1,6-diaminohexane and subsequent amino acid, monitored by the Kaiser test.
Caption: Troubleshooting logic for interpreting Kaiser test results after a coupling step.
References
Technical Support Center: Managing Steric Hindrance with Bifunctional Diamine Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing steric hindrance when utilizing bifunctional diamine linkers in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of bioconjugation with bifunctional diamine linkers?
A: Steric hindrance is a phenomenon where the size and three-dimensional arrangement of atoms or molecular groups near a reactive site impede a chemical reaction.[1] In the context of bifunctional diamine linkers, bulky substituents on the linker itself, on the molecule to be conjugated (e.g., a protein or payload), or a combination of both, can physically block the reactive amine groups from approaching and reacting with their target functional groups.[2][3] This can lead to reduced reaction rates, lower conjugation yields, and the formation of incomplete or undesired products.
Q2: How does the length of a bifunctional diamine linker affect steric hindrance?
A: The length of the linker plays a crucial role in mitigating steric hindrance. A longer linker can provide greater spatial separation between the two molecules being conjugated, reducing the likelihood of steric clashes between them.[4][5] However, an excessively long linker is not always optimal. Very long linkers can sometimes fold back on themselves or interact with the biomolecule, potentially causing new forms of steric hindrance or altering the biological activity of the conjugate.[2] The optimal linker length represents a balance between providing sufficient separation and avoiding undesirable intramolecular interactions.[6]
Q3: What are the most common functional groups that bifunctional diamine linkers react with, and how does steric hindrance affect these reactions?
A: Bifunctional diamine linkers are typically used to connect molecules containing functional groups that are reactive towards amines. The two most common reactions are:
-
Amine-reactive NHS esters: N-hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds.[7][8] Steric hindrance can obstruct the approach of the amine to the carbonyl carbon of the NHS ester, slowing down or preventing the reaction.[9]
-
Thiol-reactive maleimides: In a two-step process, a diamine can be functionalized with a maleimide group, which then reacts specifically with free sulfhydryl (thiol) groups on cysteine residues to form a stable thioether bond.[10][11] Steric hindrance around the cysteine residue or the maleimide group can hinder the formation of this bond.
Q4: Can the rigidity of the diamine linker influence steric hindrance?
A: Yes, the rigidity of the linker is an important factor. Flexible linkers, such as those containing polyethylene glycol (PEG) chains, can adopt multiple conformations, which may help the reactive ends navigate around steric obstacles.[2] However, highly flexible linkers can also be more prone to folding back on themselves. Rigid linkers, on the other hand, provide a more defined spatial separation between the conjugated molecules.[12] The choice between a flexible and a rigid linker depends on the specific steric challenges of the system.[12]
Troubleshooting Guide
Problem 1: Low or no conjugation yield.
-
Possible Cause: Significant Steric Hindrance. The reactive sites on your biomolecule or payload are sterically crowded, preventing the bifunctional diamine linker from accessing them.
-
Solution 1: Increase Linker Length. Switch to a homologous linker with a longer chain to provide more distance between the reactive moieties.[4][5]
-
Solution 2: Introduce a Flexible Linker. Utilize a linker containing a flexible spacer, such as a PEG chain, to allow for better conformational freedom and navigation around bulky groups.[2]
-
Solution 3: Optimize Reaction Conditions. Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier, but monitor for potential degradation of your biomolecules.[1] Prolonging the reaction time can also improve yields in sterically hindered systems.[1]
-
Solution 4: Increase Reagent Concentration. A higher concentration of the linker or the less sterically hindered reaction partner can increase the probability of a successful reaction.[13]
-
Problem 2: Formation of aggregates or precipitates during the reaction.
-
Possible Cause: Hydrophobicity of the Linker and/or Payload. Many organic linkers and drug payloads are hydrophobic. When conjugated to a biomolecule, they can induce aggregation, especially at high drug-to-antibody ratios (DARs).[14]
-
Solution 1: Use a Hydrophilic Linker. Incorporate a hydrophilic linker, such as a PEG-based diamine, to improve the overall solubility of the conjugate.[13]
-
Solution 2: Modify the Reaction Buffer. The addition of organic co-solvents (e.g., DMSO, DMF) can help to solubilize hydrophobic components, but their concentration must be optimized to avoid denaturing the biomolecule.[11]
-
Solution 3: Control the Degree of Conjugation. A lower ratio of linker-payload to biomolecule may prevent aggregation.
-
Problem 3: The purified conjugate shows reduced biological activity.
-
Possible Cause: Linker Interfering with the Active Site. The linker or the attached payload may be sterically blocking the active site or a binding domain of the biomolecule.
-
Solution 1: Change the Linker Attachment Site. If possible, modify the biomolecule to introduce a reactive handle at a location distal to the active site.
-
Solution 2: Use a More Rigid Linker. A rigid linker can help to position the payload away from the active site in a more predictable manner.[12]
-
Solution 3: Evaluate Different Linker Lengths. Systematically test linkers of various lengths to find one that positions the payload without compromising the biomolecule's function.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of bifunctional linkers in bioconjugation.
Table 1: Effect of Linker Length on Conjugation Efficiency
| Linker Type | Linker Length (Å) | Relative Conjugation Yield (%) | Reference |
| Diaminopropane | ~4.8 | 55 | [4] |
| Diaminohexane | ~8.6 | 78 | [4] |
| Diamino-PEG2 | ~10.3 | 85 | [2] |
| Diamino-PEG4 | ~17.1 | 92 | [2] |
Note: Relative yields are illustrative and can vary significantly based on the specific reaction partners and conditions.
Table 2: Relative Reactivity of Different Amine Structures
| Amine Structure | Relative Reactivity Factor | Key Influencing Factors | Reference |
| Benzylamine | 1 | High pKa, some steric bulk | [15] |
| 4-Aminopiperidine | 20 | Higher pKa, cyclic structure | [15] |
| 3-Aminopyrrolidine | 70 | Lower pKa, less stable ring | [15] |
| 3-Aminoazetidine | 100 | High ring strain, increased nucleophilicity | [15] |
Detailed Experimental Protocols
Protocol 1: NHS-Ester Amine Coupling
This protocol describes a general procedure for conjugating an amine-reactive NHS-ester to a protein using a bifunctional diamine linker that has been pre-functionalized with the NHS ester.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-ester functionalized diamine linker (10-50 mg/mL in anhydrous DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at the desired concentration. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare the Linker Solution: Immediately before use, dissolve the NHS-ester functionalized diamine linker in anhydrous DMSO or DMF.[16]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker solution to the protein solution. The optimal ratio should be determined empirically. Mix gently.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect from light if using a light-sensitive payload.
-
Quenching: (Optional) To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by SEC or dialysis.[2]
-
Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and HIC to confirm conjugation and determine the drug-to-antibody ratio (DAR).[17][18]
Protocol 2: Maleimide-Thiol Coupling
This protocol outlines the conjugation of a maleimide-functionalized diamine linker to a protein containing free thiol groups (cysteines).
Materials:
-
Protein solution (1-10 mg/mL in a degassed, thiol-free buffer, pH 6.5-7.5, e.g., PBS with EDTA)
-
Reducing agent (e.g., TCEP or DTT) (optional, for reducing disulfide bonds)
-
Maleimide-functionalized diamine linker (10 mM stock solution in anhydrous DMSO or DMF)
-
Purification system (e.g., SEC column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide linker.
-
Prepare the Linker Solution: Dissolve the maleimide-functionalized diamine linker in anhydrous DMSO or DMF.[10]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide linker solution to the protein solution.[10] Mix gently.
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the conjugate using SEC to remove unreacted linker and protein.[2]
-
Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and RP-HPLC to confirm successful conjugation.[17][18]
Visual Guides (Graphviz Diagrams)
Caption: Conceptual diagram of steric hindrance and its mitigation.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Experimental workflow for NHS-ester amine coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glenresearch.com [glenresearch.com]
- 8. interchim.fr [interchim.fr]
- 9. stallardediting.com [stallardediting.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. The Effects of Linker Length and Flexibility on Fc-Fusion Proteins [dash.harvard.edu]
- 13. precisepeg.com [precisepeg.com]
- 14. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Diamine Linkers with Differing Reactivity and their Application in the Synthesis of a Melamine Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Impact of linker length on peptide aggregation and how to mitigate it
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies related to peptide aggregation caused by linker design.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem?
A1: Peptide aggregation is a process where peptide molecules self-associate to form larger, often insoluble, structures ranging from small oligomers to large amyloid fibrils.[1][2] This is a significant problem in drug development as it can lead to loss of therapeutic efficacy, altered pharmacokinetic properties, and potentially immunogenicity.[3][4] Aggregation can occur at any stage, including production, purification, storage, and administration.[4][5]
Q2: How does the length of a peptide linker influence aggregation?
A2: The length of a peptide linker is a critical design element that directly impacts the stability and aggregation propensity of a peptide conjugate.[6]
-
Inadequate Length: A linker that is too short may not provide enough spatial separation between fused domains, potentially leading to improper folding, increased intermolecular interactions, and subsequent aggregation.[6][7]
-
Excessive Length: A linker that is too long can introduce excessive flexibility, which might destabilize the structural integrity of the entire molecule or allow hydrophobic regions to interact and aggregate.[6]
-
Optimal Length: An optimal linker length, typically between 4 and 20 amino acids, provides necessary separation and flexibility for domains to fold and function correctly without promoting aggregation.[6] Longer linkers are often more hydrophilic and exposed to the solvent, which can help reduce aggregation.[8]
Q3: What are the main types of peptide linkers and how do they affect aggregation?
A3: Peptide linkers are generally classified into three main types: flexible, rigid, and cleavable.
-
Flexible Linkers: Often composed of small, non-polar (like Glycine) or polar (like Serine) amino acids, these linkers provide a high degree of movement.[6][7] The most common flexible linker is the (GGGGS)n repeat, which can be adjusted in length to provide sufficient separation and flexibility.[6][7] By increasing the distance between peptide domains, they can reduce unfavorable interactions that may lead to aggregation.
-
Rigid Linkers: These linkers, often containing proline residues or alpha-helical structures, provide a fixed distance and orientation between domains.[6] They are used when a specific spatial arrangement is necessary to maintain stability and prevent aggregation by limiting conformational freedom.[7]
-
Cleavable Linkers: These linkers are designed to be broken under specific physiological conditions (e.g., by enzymes in a tumor microenvironment).[6][9] While their primary role is drug release, their composition (e.g., incorporating hydrophilic moieties) can also influence the solubility and aggregation of the conjugate before cleavage.[9][10]
Troubleshooting Guide
Q4: My peptide-linker conjugate is precipitating out of solution. What are the likely causes and how can I fix it?
A4: Precipitation is a clear sign of severe aggregation. The primary cause is often that the overall construct is too hydrophobic or that aggregation-prone regions are exposed.
-
Troubleshooting Steps:
-
Analyze Linker Composition: Your current linker may be too hydrophobic. Consider redesigning it to include more hydrophilic or charged amino acids (e.g., Serine, Threonine, Lysine, Glutamic Acid). Incorporating hydrophilic polymers like PEG or other hydrophilic moieties into the linker can also significantly improve solubility.[10][11]
-
Modify Linker Length: The linker might be too short, forcing hydrophobic patches of the peptide domains into close proximity. Try increasing the linker length by adding repeats of a flexible sequence like (G4S).[6]
-
Switch to a Rigid Linker: If excessive flexibility is causing hydrophobic collapse, a more rigid linker containing proline residues might hold the domains in a more stable, soluble conformation.[8]
-
Use Computational Tools: Before synthesis, use in-silico tools like TANGO or AGGRESCAN to predict aggregation-prone regions in your peptide and linker sequence.[12] This can help you rationally design a sequence with lower aggregation propensity.
-
Q5: How can I experimentally determine the optimal linker length to minimize aggregation?
A5: A systematic experimental approach is the most reliable way to determine the optimal linker.
-
Create a Linker Length Series: Synthesize a series of peptide constructs where the core peptide remains the same, but the linker length varies. For example, using a (G4S)n linker, create versions where n=1, 2, 3, and 4.
-
Induce Aggregation: Incubate the different constructs under conditions known to promote aggregation (e.g., elevated temperature, agitation, specific pH).[13]
-
Monitor Aggregation Kinetics: Use a Thioflavin T (ThT) assay to monitor the formation of amyloid-like fibrils over time. The construct with the longest lag time and lowest final fluorescence is likely the most stable.[14][15]
-
Measure Particle Size: Use Dynamic Light Scattering (DLS) to measure the size distribution of particles in solution at different time points. A stable construct will remain monodisperse with a small hydrodynamic radius, while an aggregating sample will show an increase in particle size and polydispersity.[2][16]
-
Compare Results: Create a table to compare the quantitative data from your experiments to identify the linker length that provides the best stability.
Illustrative Data on Linker Performance
The following table provides a representative example of how experimental data might be summarized to compare the aggregation propensity of a peptide conjugated with different linkers.
| Linker Type | Linker Sequence | Length (Amino Acids) | Aggregation Propensity (ThT Fluorescence, a.u.) | Particle Size (DLS, nm) after 24h |
| Flexible | GGGGS | 5 | 8500 | 250 |
| Flexible | (GGGGS)₂ | 10 | 4200 | 80 |
| Flexible | (GGGGS)₃ | 15 | 1500 | 15 |
| Rigid | (EAAAK)₂ | 10 | 6500 | 180 |
| Hydrophilic | (SGT)₃ | 9 | 950 | 12 |
Note: Data are for illustrative purposes and will vary based on the specific peptide and experimental conditions.
Visual Guides and Workflows
Linker Selection Workflow
This diagram outlines the decision-making process for selecting an appropriate peptide linker to minimize aggregation.
Caption: Decision workflow for peptide linker design to mitigate aggregation.
Experimental Workflow for Aggregation Analysis
This diagram illustrates a standard experimental workflow for testing and comparing the aggregation of different peptide-linker constructs.
Caption: Standard experimental workflow for assessing peptide aggregation.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
This protocol is used to monitor the kinetics of amyloid fibril formation in real-time.[14][17] ThT is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates.[15][18]
Materials:
-
Peptide-linker constructs
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered through a 0.2 µm filter).[15][17]
-
Assay buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4).[15]
-
96-well black, clear-bottom microplate.[14]
-
Fluorescence microplate reader.[14]
Methodology:
-
Prepare ThT Working Solution: Dilute the ThT stock solution into the assay buffer to a final concentration of 20-25 µM.[14][17]
-
Prepare Peptide Samples: Just before the experiment, thaw peptide aliquots. Dilute the peptide constructs into the ThT working solution to the desired final concentration (e.g., 50 µM).[14]
-
Load Plate: Pipette 100-200 µL of each sample into the wells of the 96-well plate. Include a buffer-only control with ThT. Prepare at least three replicates for each sample.[14]
-
Incubation and Measurement: Place the plate in a fluorescence microplate reader set to 37°C. If desired, intermittent shaking can be programmed to accelerate aggregation.[14]
-
Data Collection: Measure fluorescence intensity at set intervals (e.g., every 10-15 minutes) for up to 48-72 hours. Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.[14][15]
-
Analysis: Plot fluorescence intensity versus time. A sigmoidal curve is typical for amyloid aggregation, characterized by a lag phase, an exponential growth phase, and a plateau. Compare the lag times and maximum fluorescence values between different linker constructs.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Sizing
DLS measures the hydrodynamic radius of particles in solution by analyzing fluctuations in scattered light intensity caused by Brownian motion.[4][16] It is highly sensitive for detecting the formation of large aggregates.[2]
Materials:
-
Peptide-linker constructs
-
Assay buffer (must be filtered through a 0.2 µm filter)
-
DLS instrument and compatible cuvettes
-
Syringe filters (0.2 µm or smaller) or spin filters.[19]
Methodology:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize.
-
Sample Preparation: Prepare your peptide sample at the desired concentration in the filtered assay buffer. The final sample volume needed is typically small (e.g., 30-50 µL).[19]
-
Sample Filtration: It is critical to filter the sample immediately before measurement to remove extrinsic dust and large particles that can interfere with the reading. Use a syringe or spin filter compatible with your peptide.[19]
-
Cuvette Cleaning: Ensure the cuvette is impeccably clean. Rinse it multiple times with filtered water and ethanol, then dry completely with filtered air.[19]
-
Blank Measurement: First, measure the filtered buffer alone to establish a baseline count rate.[19]
-
Sample Measurement: Carefully pipette the filtered peptide sample into the cuvette, ensuring no bubbles are introduced. Place the cuvette in the DLS instrument.
-
Data Acquisition: Allow the sample temperature to equilibrate. Perform multiple acquisitions (e.g., 15-20 runs) of short duration (e.g., 10-30 seconds each) to get a statistically relevant average. The instrument's software will calculate the translational diffusion coefficient and derive the hydrodynamic radius (Rh) and polydispersity index (PDI).[19]
-
Analysis: Analyze the size distribution histogram and the PDI. A low PDI (<0.2) indicates a monodisperse sample (non-aggregated), while a high PDI suggests a polydisperse sample with multiple species, including aggregates. Compare the average particle size and PDI for different linker constructs over time.
References
- 1. [PDF] Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods | Semantic Scholar [semanticscholar.org]
- 2. news-medical.net [news-medical.net]
- 3. twistbioscience.com [twistbioscience.com]
- 4. azonano.com [azonano.com]
- 5. azom.com [azom.com]
- 6. Peptide Linkers - Creative Peptides [creative-peptides.com]
- 7. polyplus-sartorius.com [polyplus-sartorius.com]
- 8. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. verifiedpeptides.com [verifiedpeptides.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 18. Inhibition of Aβ42 aggregation using peptides selected from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Cleavage Cocktail Optimization for Peptides with Diaminohexane Linkers
Welcome to the technical support center for optimizing cleavage conditions for peptides containing diaminohexane linkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of cleaving peptides from solid-phase resins, particularly when a diaminohexane linker is part of the peptide structure. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this critical step of peptide synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the cleavage of peptides, with special considerations for sequences containing a diaminohexane linker.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cleavage / Low Yield | Steric Hindrance: The diaminohexane linker, especially if attached to a bulky group, may sterically hinder the cleavage reagent's access to the resin linkage. Insufficient Reaction Time: Standard cleavage times may not be sufficient for complete removal of all protecting groups, especially with complex peptides. Inappropriate Cleavage Cocktail: The chosen cocktail may not be strong enough for the specific resin linker used. | Extend Cleavage Time: Increase the cleavage reaction time in increments (e.g., from 2 hours to 4 or 6 hours) and monitor the progress by cleaving a small test batch. Optimize Cleavage Cocktail: Consider a stronger acid cocktail or one with different scavengers. For instance, if using a standard TFA/TIPS/H2O, switching to a more robust mixture like Reagent K might be beneficial. Repeat Cleavage: If a significant amount of peptide remains on the resin, it can be subjected to a second cleavage step. |
| Presence of Unexpected Side Products | Alkylation of Nucleophilic Residues: Reactive cationic species generated during cleavage can alkylate sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). The primary amines of the diaminohexane linker could also be susceptible to modification. Oxidation of Methionine: Methionine is prone to oxidation to methionine sulfoxide (+16 Da). Re-attachment to Resin: The cleaved peptide, particularly at a C-terminal Trp, can re-attach to the resin if scavengers are not effective. | Optimize Scavenger Composition: Ensure the cleavage cocktail contains appropriate scavengers. Triisopropylsilane (TIS) is a good general scavenger, while 1,2-ethanedithiol (EDT) is particularly effective for protecting against Trp side reactions. For peptides with multiple sensitive residues, a comprehensive cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) is recommended. Use a Specialized Cocktail for Methionine: For Met-containing peptides, use a cocktail designed to prevent oxidation, such as Reagent H, which contains ammonium iodide. Cleave Under Inert Atmosphere: Performing the cleavage under a nitrogen or argon atmosphere can help minimize oxidation. |
| Poor Peptide Precipitation | Peptide Solubility in Ether: Some peptides, particularly those that are highly hydrophobic or very short and polar, may have some solubility in the precipitation solvent (typically cold diethyl ether). "Oiling Out": The peptide may separate as an oil rather than a solid precipitate, which can be difficult to handle. | Concentrate the TFA: Before adding the ether, carefully reduce the volume of the TFA filtrate under a stream of nitrogen. This increases the concentration of the peptide and often improves precipitation. Use an Alternative Precipitation Solvent: If diethyl ether is ineffective, try methyl t-butyl ether (MTBE) or a mixture of ether and hexane. Lyophilize from a Suitable Solvent: If the peptide oils out, it can sometimes be dissolved in a solvent mixture like water/acetonitrile with a small amount of DMSO and then lyophilized to obtain a powder. |
| Discoloration of Cleavage Mixture | Formation of Cationic Species: A yellow to orange or reddish color during cleavage is often due to the formation of carbocations from protecting groups (e.g., trityl groups) and is generally not a cause for concern. | No Action Needed: This is a normal observation during the cleavage of peptides with certain protecting groups. |
Frequently Asked Questions (FAQs)
Q1: Which cleavage cocktail is best for a peptide containing a diaminohexane linker and sensitive amino acids like Cysteine and Tryptophan?
A1: For peptides with sensitive residues such as Cys and Trp, a robust cleavage cocktail with a comprehensive set of scavengers is recommended. Reagent K (TFA/water/phenol/thioanisole/EDT) is a widely used and effective choice. The diaminohexane linker itself contains primary amines which are protonated in TFA and generally stable, but the use of scavengers will protect the rest of the peptide from side reactions.
Q2: How can I optimize the cleavage time for my specific peptide?
A2: The optimal cleavage time can depend on the peptide sequence, the resin linker, and the protecting groups used. A good starting point for most standard resins (like Wang or Rink Amide) is 2 hours. To optimize, you can perform a time-course experiment. Cleave small aliquots of the peptide-resin at different time points (e.g., 1, 2, 4, and 6 hours), precipitate the peptide, and analyze the purity and completeness of deprotection by HPLC and mass spectrometry.
Q3: My peptide contains an Arginine residue protected with Pmc or Pbf. Are there any special considerations?
A3: Yes, the removal of Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting groups from Arginine can be slow and can generate highly reactive cationic species. It is crucial to use a cleavage cocktail containing a silane scavenger like triisopropylsilane (TIS) to effectively quench these cations. Extended cleavage times of 3-6 hours may be necessary for complete deprotection, especially if multiple Arg(Pmc/Pbf) residues are present.
Q4: What is the purpose of each component in a standard cleavage cocktail?
A4:
-
Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups.
-
Water (H₂O): Acts as a scavenger and helps to hydrolyze some protecting groups.
-
Triisopropylsilane (TIS): A scavenger that effectively reduces carbocations generated during cleavage, preventing alkylation of sensitive residues.
-
1,2-Ethanedithiol (EDT): A scavenger particularly effective at protecting tryptophan residues.
-
Phenol: A scavenger that can help protect tyrosine and tryptophan residues.
-
Thioanisole: A scavenger that helps to prevent side reactions, particularly with arginine protecting groups.
Q5: After cleavage and precipitation, my peptide is a sticky solid that is difficult to handle. What can I do?
A5: A sticky or oily crude peptide is a common issue, often due to residual scavengers or the inherent properties of the peptide. To improve the physical form, you can try washing the precipitate multiple times with cold diethyl ether. If it remains sticky, dissolving the crude product in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water) and lyophilizing it can yield a more manageable fluffy powder.
Data Presentation: Common Cleavage Cocktails
The selection of the appropriate cleavage cocktail is critical for maximizing peptide yield and purity. The table below summarizes the compositions of several widely used cleavage cocktails.
| Reagent Name | Composition | Primary Application |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIPS | General purpose, "odorless" alternative to cocktails with thiols. Good for peptides with trityl-based protecting groups. |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | A "universal" cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Particularly effective for peptides with Arg residues protected by sulfonyl groups (e.g., Pmc, Pbf). |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% NH₄I | Specifically designed to prevent the oxidation of Methionine residues during cleavage. |
| Standard TFA/TIPS/H₂O | 95% TFA, 2.5% TIPS, 2.5% Water | A common and effective cocktail for many standard peptides without highly sensitive residues. |
Experimental Protocols
General Protocol for Peptide Cleavage and Deprotection
This protocol provides a general workflow for cleaving a peptide from a solid-phase support.
-
Resin Preparation:
-
Transfer the peptide-resin to a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 1 min) to remove any residual DMF from the synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Reaction:
-
Prepare the desired cleavage cocktail fresh, just before use. Caution: TFA is highly corrosive and should be handled in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried resin (a typical ratio is 10 mL of cocktail per 1 gram of resin).
-
Gently agitate the mixture at room temperature for the desired duration (typically 2-4 hours). A magnetic stirrer or a shaker can be used.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin from the TFA solution containing the cleaved peptide.
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide.
-
Combine all the TFA filtrates.
-
In a separate centrifuge tube, add a large volume (typically 10x the volume of the TFA filtrate) of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Isolation and Work-up:
-
Centrifuge the peptide suspension to pellet the precipitate.
-
Carefully decant the ether supernatant.
-
Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and organic impurities. Centrifuge and decant after each wash.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove all traces of ether.
-
The resulting crude peptide can be stored at -20°C or below before purification by HPLC.
-
Mandatory Visualizations
Caption: General workflow for peptide cleavage from solid-phase resin.
Validation & Comparative
A Comparative Guide to Analytical Methods for Confirming Complete Fmoc Group Removal
For Researchers, Scientists, and Drug Development Professionals
The complete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). Incomplete deprotection can lead to the formation of deletion peptides and other impurities, significantly impacting the purity and yield of the final peptide product. This guide provides a comprehensive comparison of various analytical methods used to confirm the complete removal of the Fmoc group, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key characteristics of common analytical methods for monitoring Fmoc deprotection, allowing for a direct comparison of their performance and applicability.
| Method | Principle | Target Molecule | Type | Sensitivity | Speed | Relative Cost | Key Advantages | Limitations |
| Kaiser Test | Ninhydrin reacts with primary amines to form a blue-purple chromophore (Ruhemann's purple).[1][2] | Free primary amines | Qualitative/ Semi-quantitative | High (detects >5 µmol/g resin) | ~5-10 minutes | Low | Simple, rapid, and widely used for primary amines.[1][2] | Unreliable for N-terminal proline (gives a reddish-brown color).[1][3] Can give false positives with prolonged heating.[1][4] |
| Chloranil Test | Forms a colored charge-transfer complex with secondary amines.[5] | Free secondary amines (e.g., Proline) | Qualitative | Moderate | ~5-10 minutes | Low | Effective for secondary amines where the Kaiser test fails.[1] | Slower color development for primary amines compared to the Kaiser test.[6] |
| TNBS Test | 2,4,6-Trinitrobenzene sulfonic acid (TNBSA) reacts with primary amines to form a yellow-orange chromophore.[7][8] | Free primary amines | Qualitative/ Quantitative | High | ~5-10 minutes (qualitative) | Low | Sensitive method for detecting primary amines.[7] | Reagents can be light-sensitive. Avoid buffers containing free amines.[7][9] |
| UV-Vis Spectroscopy | Spectrophotometric quantification of the dibenzofulvene (DBF)-piperidine adduct released during Fmoc deprotection.[3] | DBF-piperidine adduct | Quantitative | High | ~5 minutes | Low | Allows for real-time monitoring and quantification of Fmoc removal.[3] Widely used in automated peptide synthesizers.[3] | Indirect measurement of free amines. Requires a UV-transparent solvent system. |
| HPLC | Chromatographic separation and quantification of the peptide or byproducts. | Peptide, Fmoc-protected peptide, DBF | Quantitative | Very High | 20-60 minutes per sample | High | Provides detailed information on purity, identifies deletion sequences, and can monitor reaction kinetics.[10][11][12] | Requires cleavage of the peptide from the resin for full analysis. More complex instrumentation and expertise required.[12] |
| Mass Spectrometry (LC-MS/MALDI-TOF) | Measures the mass-to-charge ratio of the synthesized peptide. | Final peptide product | Qualitative/ Quantitative | Very High | 10-30 minutes per sample | High | Unambiguously confirms the molecular weight of the desired peptide, thereby confirming Fmoc removal.[13] | Requires cleavage from the resin. Does not provide real-time information on the deprotection step itself. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Kaiser Test (for Primary Amines)
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Place a small sample of resin beads (1-5 mg) in a small test tube.[1]
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[2]
-
Observe the color of the beads and the solution.
Chloranil Test (for Secondary Amines)
Reagents:
-
Reagent A: 2% (v/v) acetaldehyde in DMF.
-
Reagent B: 2% (w/v) p-chloranil in DMF.
Procedure:
-
Place a small sample of resin beads (1-5 mg) in a small test tube.[1]
-
Add 1 drop of Reagent A.
-
Add 1 drop of Reagent B.[1]
-
Let the mixture stand at room temperature for 5 minutes.[1]
-
Observe the color of the beads.
-
Positive Result (Incomplete Deprotection): Yellow beads (no free secondary amine).
-
Negative Result (Complete Deprotection): Blue or green beads (presence of free secondary amine).[5]
-
TNBS Test (for Primary Amines)
Reagents:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
TNBSA Solution: 0.01% (w/v) TNBSA in Reaction Buffer (prepare fresh).[7]
Procedure:
-
Wash a small sample of resin beads thoroughly with DMF and then with the Reaction Buffer.
-
Suspend the beads in 0.5 mL of the Reaction Buffer.
-
Add 0.25 mL of the TNBSA Solution and mix well.[7]
-
Incubate at 37°C for 30 minutes to 2 hours.[7]
-
Wash the beads with DMF and observe the color.
-
Positive Result (Incomplete Deprotection): Colorless or pale yellow beads (no free primary amine).
-
Negative Result (Complete Deprotection): Orange or red beads (presence of free primary amine).
-
UV-Vis Spectrophotometry (Quantitative)
Procedure:
-
After the Fmoc deprotection step using a piperidine solution in DMF, collect the filtrate.
-
Combine all the washings from the deprotection step in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).
-
Dilute the solution to the mark with DMF.
-
Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer, with DMF as a blank.[3]
-
Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εbc), where:
-
A is the measured absorbance.
-
ε is the molar extinction coefficient of the DBF-piperidine adduct (typically ~7800 M⁻¹cm⁻¹ at 301 nm in DMF).[15]
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the adduct.
-
High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.[16]
-
Inject the sample onto a reverse-phase HPLC system.
-
Analyze the chromatogram for the presence of the desired peptide peak and any impurity peaks, such as deletion sequences resulting from incomplete Fmoc removal.
Mandatory Visualization
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 5. scispace.com [scispace.com]
- 6. rsc.org [rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Making sure you're not a bot! [mostwiedzy.pl]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Fmoc-1,6-diaminohexane Hydrochloride
This guide provides essential safety and logistical information for the proper disposal of Fmoc-1,6-diaminohexane hydrochloride, a compound commonly used in peptide synthesis and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation. It is also harmful to aquatic life. Always handle this chemical in a well-ventilated area, preferably under a chemical fume hood. Avoid generating dust.
Hazard Identification and Precautionary Statements
| Hazard Class | GHS Category | Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | P280: Wear protective gloves/ protective clothing. |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage | P260: Do not breathe dust. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. |
| Acute aquatic hazard | Category 3 | H402: Harmful to aquatic life | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory:
-
Eye/Face Protection: Wear approved safety glasses with side shields or chemical safety goggles. A face shield may be appropriate in situations with a higher risk of splashing.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.
-
Respiratory Protection: If dust is generated, a NIOSH-approved respirator with a dust mask or cartridge is necessary.
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to entrust it to a licensed waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and should be kept tightly closed.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard warnings (e.g., "Corrosive," "Toxic").
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be cool, dry, and well-ventilated.
-
Ensure the storage area is secure and away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Before cleaning up the spill, don the appropriate PPE as listed above.
-
Containment and Cleanup:
-
For dry spills, carefully sweep up the material, avoiding dust generation.
-
For liquid spills, use an inert absorbent material to soak up the substance.
-
Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.
-
Disposal: Dispose of all cleanup materials as hazardous waste according to the procedures outlined above.
Workflow for Handling and Disposal
Caption: Workflow for the safe handling, disposal, and spill response for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
